3-Methoxy-2-methylbenzamide
Overview
Description
Scientific Research Applications
Antibacterial Agent Development
3-Methoxy-2-methylbenzamide derivatives have been explored as potent antibacterial agents. Haydon et al. (2010) emphasized its role in inhibiting the bacterial cell division protein FtsZ. The study focused on synthesizing and characterizing compounds with enhanced antistaphylococcal properties and improved pharmaceutical attributes (Haydon et al., 2010). Similarly, Bi et al. (2018) identified 3-Methoxybenzamide (3-MBA) derivatives as novel antibacterial agents targeting the same protein, FtsZ. Their research highlighted the potential of 1H-1,2,3-triazole-containing 3-MBA analogues in developing antibacterial agents with a different mode of action, thereby opening new opportunities in this field (Bi et al., 2018).
Chemical Synthesis and Molecular Interaction Studies
The compound has been involved in studies focusing on chemical synthesis and understanding molecular interactions. Xie et al. (2021) described a mild and efficient synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones, highlighting the role of 3-Methoxy-2-methylbenzamide in this process. Their research provides insights into the C-H-allylation and N-alkylation cyclization process catalyzed by rhodium(III) (Xie et al., 2021). Karabulut et al. (2014) delved into the molecular structure of a compound closely related to 3-Methoxy-2-methylbenzamide, N-3-hydroxyphenyl-4-methoxybenzamide, to evaluate the influence of intermolecular interactions like dimerization and crystal packing on its molecular geometry (Karabulut et al., 2014).
Receptor Binding Studies
Additionally, derivatives of 3-Methoxy-2-methylbenzamide have been used in receptor binding studies. Xu et al. (2005) radiolabeled N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) and examined its binding to sigma-2 receptors, highlighting the potential of these compounds in neuropharmacology (Xu et al., 2005).
properties
IUPAC Name |
3-methoxy-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCIMIRWHXWFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582428 | |
Record name | 3-Methoxy-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylbenzamide | |
CAS RN |
135329-22-5 | |
Record name | 3-Methoxy-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135329-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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